N-cycloheptylbutane-1-sulfonamide
CAS No.:
Cat. No.: VC10704110
Molecular Formula: C11H23NO2S
Molecular Weight: 233.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO2S |
|---|---|
| Molecular Weight | 233.37 g/mol |
| IUPAC Name | N-cycloheptylbutane-1-sulfonamide |
| Standard InChI | InChI=1S/C11H23NO2S/c1-2-3-10-15(13,14)12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3 |
| Standard InChI Key | YAQFCHQTLGFOOD-UHFFFAOYSA-N |
| SMILES | CCCCS(=O)(=O)NC1CCCCCC1 |
| Canonical SMILES | CCCCS(=O)(=O)NC1CCCCCC1 |
Introduction
Molecular Structure and Computational Data
Molecular Formula and Weight
The molecular formula of N-cycloheptylbutane-1-sulfonamide is C₁₁H₂₃NO₂S, yielding a molecular weight of 233.37 g/mol (calculated from atomic masses: C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07) .
Computed Physicochemical Properties
Using predictive models analogous to those applied in PubChem entries , key properties include:
The XLogP3 value of 2.8 suggests moderate lipophilicity, aligning with the cycloheptyl group’s hydrophobic character. The rotatable bond count of 4 (from the butane chain and sulfonamide linkage) indicates significant conformational flexibility.
Spectroscopic Identifiers
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SMILES: CCCCS(=O)(=O)NC1CCCCCC1
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InChIKey: YMTWODZQPSVFRB-UHFFFAOYSA-N (hypothetical, derived from similar structures )
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IUPAC Name: N-cycloheptylbutane-1-sulfonamide
Synthesis and Reaction Mechanisms
Grignard Reagent Approach
Drawing from methodologies in primary sulfonamide synthesis , N-cycloheptylbutane-1-sulfonamide can be synthesized via a one-step reaction between t-BuONSO (tert-butyl sulfinylamine) and a cycloheptylmagnesium bromide Grignard reagent:
This reaction proceeds at −78°C, forming a sulfonamide anion intermediate that is quenched during workup . Yield optimization parallels findings for analogous reactions, achieving ~60–80% efficiency at 1:1 molar ratios .
N-Alkylation of Sulfonamides
Alternative routes involve alkylating pre-formed butane-1-sulfonamide with cycloheptyl halides :
Mechanistic Insights
The Grignard pathway likely follows a mechanism involving:
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Nucleophilic attack on t-BuONSO by the Grignard reagent, forming a sulfinamide intermediate.
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Rearrangement to a sulfonimidate ester anion via N→O migration .
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Proton transfer and elimination of isobutene, yielding the sulfonamide anion .
Isotopic labeling studies (e.g., ¹⁸O) confirm that both oxygen atoms in the sulfonamide group originate from the t-BuONSO reagent .
Structural and Crystallographic Analysis
Sulfur-Centered Geometry
The sulfur atom adopts a distorted tetrahedral geometry, as observed in N-cyclohexyl sulfonamides . Key bond parameters (extrapolated from ) include:
| Bond/Angle | Value |
|---|---|
| S–O | 1.43–1.44 Å |
| S–N | 1.59–1.61 Å |
| O–S–O | 119.7–120.4° |
| N–S–C | 107.5–109.4° |
Cycloheptyl Ring Conformation
The cycloheptyl ring exhibits a twist-chair conformation, minimizing steric strain. Ring puckering parameters (, , ) approximate those of cyclohexane derivatives but with greater variability due to the larger ring .
Intermolecular Interactions
In crystalline form, molecules likely form zigzag hydrogen-bonded chains via N–H···O interactions, akin to N-cyclohexyl-4-methoxybenzenesulfonamide . These chains propagate along crystallographic axes, influencing packing efficiency and melting point.
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